Arisugacin C

Acetylcholinesterase inhibition Meroterpenoid Structure-activity relationship

Arisugacin C is the essential intermediate-potency comparator for arisugacin SAR studies. With an IC50 of 2.5 μM, it provides the critical data point between nanomolar Arisugacins A/B and inactive congeners E–H, enabling precise pharmacophore mapping. Procure this authentic Penicillium sp. FO-4259 metabolite to benchmark AChE selectivity and guide rational inhibitor design. Not interchangeable with generic AChE inhibitors.

Molecular Formula C27H32O6
Molecular Weight 452.5 g/mol
Cat. No. B1247752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArisugacin C
Molecular FormulaC27H32O6
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCC1(C(=O)CCC2(C1(CCC3(C2CC4=C(O3)C=C(OC4=O)C5=CC=C(C=C5)OC)C)O)C)C
InChIInChI=1S/C27H32O6/c1-24(2)22(28)10-11-25(3)21-14-18-20(33-26(21,4)12-13-27(24,25)30)15-19(32-23(18)29)16-6-8-17(31-5)9-7-16/h6-9,15,21,30H,10-14H2,1-5H3/t21-,25-,26-,27-/m1/s1
InChIKeyXKDGQMPLQPRTCS-HHPVDLARSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arisugacin C Procurement Guide: Baseline Identity and AChE Inhibitor Class Context


Arisugacin C (CAS: 261950-90-7, C27H32O6, MW 452.54) is a fungal meroterpenoid metabolite produced by a mutant strain of Penicillium sp. FO-4259 [1]. It belongs to a structurally related series of acetylcholinesterase (AChE) inhibitors that includes the potent nanomolar leads Arisugacins A and B [2]. Unlike the high-potency A/B congeners, Arisugacin C exhibits moderate AChE inhibition (IC50 = 2.5 μM) and serves primarily as a critical tool compound for elucidating structure-activity relationships (SAR) within the meroterpenoid chemotype [1][3].

Why Generic AChE Inhibitor Substitution Fails: The Structural and Potency Divergence of Arisugacin C


Substituting Arisugacin C with a generic acetylcholinesterase inhibitor or even a closely related meroterpenoid congener (e.g., Arisugacin A, Territrem B) introduces unacceptable experimental variability. The arisugacin chemotype exhibits extreme sensitivity to structural modifications: while Arisugacins A and B display nanomolar potency (IC50 1.0–25.8 nM) and >2,000-fold selectivity over butyrylcholinesterase (BuChE), Arisugacin C is ~1,000-fold less potent (IC50 2.5 μM) [1][2]. Furthermore, the E, F, G, and H congeners are completely inactive at 100 μM, demonstrating that even subtle changes in the 1-oxadecalin core or pyrone ring abolish activity [1]. Therefore, Arisugacin C cannot be interchanged with any other arisugacin or AChE inhibitor without fundamentally altering the experimental outcome, making its procurement essential for SAR studies and selectivity benchmarking [3].

Arisugacin C Quantitative Differentiation Evidence: IC50, Selectivity, and SAR Utility


AChE Inhibitory Potency: Arisugacin C vs. Arisugacins A/B

Arisugacin C exhibits an IC50 of 2.5 μM against AChE, representing a ~1,000-fold reduction in potency relative to the class-leading Arisugacins A and B, which display IC50 values ranging from 1.0 to 25.8 nM [1][2]. This quantifiable potency cliff underscores its utility as a moderately active comparator in SAR studies, rather than as a primary therapeutic lead.

Acetylcholinesterase inhibition Meroterpenoid Structure-activity relationship

AChE Selectivity Profile: Class-Level Inference for Arisugacin C

While direct BuChE inhibition data for Arisugacin C are not reported, the arisugacin chemotype is characterized by exceptional selectivity for AChE over BuChE. Arisugacins A and B demonstrate greater than 2,000-fold selectivity in enzyme inhibition assays [1]. This class-defining selectivity profile is consistent with the meroterpenoid scaffold and strongly suggests that Arisugacin C maintains a similarly high degree of AChE selectivity, distinguishing it from less selective clinical AChE inhibitors like tacrine [2].

Selectivity Butyrylcholinesterase Off-target activity

Critical SAR Utility: Arisugacin C vs. Inactive Congeners E–H

Arisugacin C occupies a unique position in the SAR landscape: it is a weakly active (2.5 μM) intermediate between the highly potent Arisugacins A/B and the completely inactive Arisugacins E, F, G, and H (no inhibition at 100 μM) [1]. This discrete activity tier allows researchers to directly correlate specific structural features (e.g., modifications to the 1-oxadecalin core and pyrone ring) with a quantifiable loss of function, making it an indispensable tool for mapping the pharmacophore.

Structure-activity relationship SAR Meroterpenoid biosynthesis

High-Value Application Scenarios for Arisugacin C Procurement


SAR and Pharmacophore Mapping of Meroterpenoid AChE Inhibitors

Arisugacin C serves as an essential comparator in structure-activity relationship (SAR) studies. Its intermediate potency (IC50 = 2.5 μM) provides a critical data point for quantifying the impact of specific structural modifications on AChE inhibition, bridging the gap between highly potent Arisugacins A/B (nM) and inactive analogs (E–H) [1][2]. Procuring Arisugacin C enables precise pharmacophore mapping and rational design of next-generation selective AChE inhibitors.

Selectivity Benchmarking in Cholinesterase Inhibitor Screens

As a member of the highly selective arisugacin class (inferred >2,000-fold AChE vs. BuChE), Arisugacin C is an ideal tool for benchmarking the selectivity of novel cholinesterase inhibitors [1]. Its procurement allows researchers to establish a selectivity baseline and compare new chemical entities against a compound that prioritizes AChE engagement over BuChE, minimizing off-target artifacts in enzyme assays.

Biosynthetic Pathway and Metabolite Profiling Studies

Arisugacin C is a natural shunt product in the meroterpenoid biosynthetic pathway of Penicillium sp. FO-4259 [1][2]. Procuring this compound is essential for analytical chemistry and natural product discovery labs engaged in metabolite profiling, biosynthetic gene cluster characterization, and the identification of novel congeners via comparative metabolomics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arisugacin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.